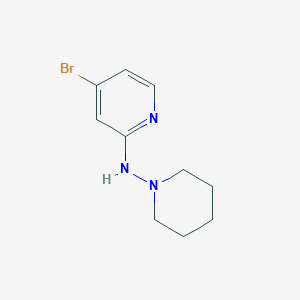

4-bromo-N-(piperidin-1-yl)pyridin-2-amine

Descripción general

Descripción

4-Bromo-N-(piperidin-1-yl)pyridin-2-amine is a chemical compound characterized by its bromine atom, piperidine group, and pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(piperidin-1-yl)pyridin-2-amine typically involves the following steps:

Bromination: The starting material, pyridin-2-amine, undergoes bromination to introduce the bromine atom at the 4-position.

N-alkylation: The brominated pyridin-2-amine is then reacted with piperidine to form the N-(piperidin-1-yl) derivative.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The bromine atom at the 4-position undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example:

-

Reaction with piperidine derivatives under basic conditions replaces bromine with substituted amines.

-

Substitution with sodium methoxide yields methoxy-pyridine analogs .

Example Reaction:

Suzuki-Miyaura Cross-Coupling

The bromine participates in palladium-catalyzed cross-couplings with aryl/heteroaryl boronic acids to form biaryl systems .

Radical-Mediated Bromination and Functionalization

Under radical initiators (e.g., TBHP/I₂), the bromine atom facilitates C–C bond cleavage or bromine transfer :

-

TBHP oxidizes HBr to Br₂, enabling electrophilic bromination of intermediates .

-

TEMPO trapping confirms radical intermediates in C–C cleavage pathways .

Cyclization Reactions

The compound serves as a precursor for heterocycle synthesis:

-

Imidazo[1,2-a]pyridines : Reacts with α-bromoketones via tandem cyclization-bromination .

-

Pyrimidine Derivatives : Couples with guanidines or enaminones to form fused pyrimidine systems .

Table 1: Representative Reactions and Outcomes

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

4-bromo-N-(piperidin-1-yl)pyridin-2-amine is primarily investigated for its medicinal properties. It has been identified as a potential candidate for the development of drugs targeting specific biological pathways.

Anticancer Activity

Research has shown that derivatives of pyridine compounds, including this compound, exhibit significant anticancer properties. For instance, studies indicate that similar compounds can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDK4 and CDK6 can lead to reduced proliferation of cancer cells, making these compounds valuable in cancer therapeutics .

Kinase Inhibition

The compound has also been explored as a potential inhibitor of TAM family kinases. These kinases are involved in various signaling pathways related to cancer progression and metastasis. The ability of this compound to inhibit these kinases suggests its utility in developing targeted cancer therapies .

Catalytic Applications

Beyond medicinal uses, this compound is being studied for its catalytic properties in chemical reactions.

Ligand for Metal Complexes

The compound can serve as a ligand in metal complexes, facilitating various catalytic transformations. For example, metal complexes formed with pyridyl imine ligands have demonstrated effectiveness in alcohol oxidation and transfer hydrogenation reactions . The coordination ability of the compound enhances the reactivity and selectivity of these catalytic processes.

Structural Insights and Synthesis

Understanding the structural characteristics of this compound is crucial for optimizing its applications.

Crystal Structure Analysis

Crystal structure studies reveal insights into the molecular conformation and intermolecular interactions within the compound. The presence of bromine substituents influences the electronic properties and sterics of the molecule, which can affect its reactivity and interaction with biological targets .

Mecanismo De Acción

The mechanism by which 4-bromo-N-(piperidin-1-yl)pyridin-2-amine exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparación Con Compuestos Similares

4-Bromo-N-(morpholin-4-yl)pyridin-2-amine: Similar structure with a morpholine group instead of piperidine.

4-Bromo-N-(pyrrolidin-1-yl)pyridin-2-amine: Similar structure with a pyrrolidine group instead of piperidine.

This comprehensive overview provides a detailed understanding of 4-bromo-N-(piperidin-1-yl)pyridin-2-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

4-Bromo-N-(piperidin-1-yl)pyridin-2-amine is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a bromine atom attached to a pyridine ring, with a piperidine moiety that enhances its pharmacological properties. The structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets, particularly in cancer and infectious disease contexts.

1. Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been shown to inhibit cell proliferation by targeting cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation. In vitro studies demonstrated that this compound could significantly reduce the viability of cancer cell lines, including those resistant to conventional therapies .

2. Antimicrobial Activity

The compound also displays antimicrobial activity against various pathogens. Its efficacy was assessed in vitro against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli. The presence of the bromine atom is believed to enhance its antibacterial properties by increasing lipophilicity and improving membrane penetration .

Study 1: Anticancer Efficacy

In a study assessing the effects of this compound on human cancer cell lines, it was found that the compound induced apoptosis in a dose-dependent manner. The study reported IC50 values indicating significant cytotoxicity against ovarian cancer cells with minimal toxicity toward non-cancerous cells, suggesting a favorable therapeutic index .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Ovarian Cancer | 12.5 | High Cytotoxicity |

| Breast Cancer | 25.0 | Moderate Cytotoxicity |

| Non-Cancerous Cells | >50 | Low Toxicity |

Study 2: Antimicrobial Action

Another study focused on the antimicrobial potential of the compound revealed that it effectively inhibited bacterial growth within eight hours of exposure. The study highlighted that the addition of electron-withdrawing groups further enhanced its antibacterial activity .

Research Findings

Recent investigations into the structure-activity relationship (SAR) of similar compounds have provided insights into optimizing the efficacy of this compound:

| Modification | Impact on Activity |

|---|---|

| Addition of Fluorine | Increased potency against cancer cells |

| Piperidine Substitution | Enhanced antibacterial properties |

| Bromination | Improved membrane permeability |

Propiedades

IUPAC Name |

4-bromo-N-piperidin-1-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c11-9-4-5-12-10(8-9)13-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBHBMJIZPRWBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.